molecular formula C11H7FO2 B1335412 5-(3-Fluorophenyl)furan-2-carbaldehyde CAS No. 33342-18-6

5-(3-Fluorophenyl)furan-2-carbaldehyde

Cat. No.: B1335412
CAS No.: 33342-18-6
M. Wt: 190.17 g/mol
InChI Key: KAKGDPHEGDGAEW-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)furan-2-carbaldehyde is a useful research compound. Its molecular formula is C11H7FO2 and its molecular weight is 190.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Thermodynamic Properties

Research conducted on similar compounds, such as 5(nitrophenyl) furan-2-carbaldehyde isomers, provides insights into the thermodynamic properties of these compounds. Studies have focused on determining temperature-dependent saturated vapor pressures and calculating standard enthalpies, entropies, and Gibbs energies of sublimation and evaporation. Such research contributes to a better understanding of the theoretical nature of these compounds and aids in optimizing their synthesis and application processes (Dibrivnyi et al., 2015).

Vibrational Spectroscopy

Vibrational spectroscopic investigations, such as those done on 5-(4-fluor-phenyl)-furan-2 carbaldehyde, provide crucial information on the molecular structure of these compounds. Studies using infrared and FT-Raman spectra, supported by density functional theory calculations, help in understanding the stability and electronic structure of different rotational isomers of such compounds (Iliescu et al., 2002).

Antitumor Applications

Compounds like 5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde have been studied for their potential in designing antitumor agents. Research has shown that derivatives of such compounds exhibit promising antitumor activity, making them significant in the development of new chemotherapeutic agents (Matiichuk et al., 2020).

Synthetic Chemistry

Studies on the synthesis of various derivatives of furan-2-carbaldehydes, including methods like Vilsmeier formylation and selective isopropylation, are crucial in expanding the chemical repertoire of these compounds. This research aids in creating a diverse range of chemically modified derivatives for varied applications (Chadwick et al., 1973).

Biorefining and Green Chemistry

Furan-2-carbaldehydes have been identified as efficient green C1 building blocks for synthesizing bioactive compounds like quinazolin-4(3H)-ones. Their use in ligand-free photocatalytic C–C bond cleavage highlights their potential in green chemistry and biorefining processes (Yu et al., 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

5-(3-fluorophenyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO2/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKGDPHEGDGAEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405456
Record name 5-(3-fluorophenyl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33342-18-6
Record name 5-(3-fluorophenyl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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